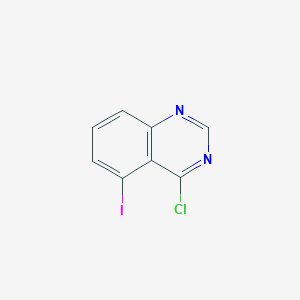

4-Chloro-5-iodoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVZXUXXHZSCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652954 | |

| Record name | 4-Chloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-13-9 | |

| Record name | 4-Chloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Iodoquinazoline and Analogues

Precursor Synthesis and Derivatization Strategies

The cornerstone of synthesizing 4-chloro-5-iodoquinazoline is the preparation of an anthranilic acid molecule bearing an iodine atom at the C6 position. This specific arrangement is crucial for ensuring the iodine is ultimately located at the C5 position of the quinazoline (B50416) ring system.

Synthesis of Iodinated Anthranilic Acid Precursors

The primary precursor required for the synthesis of 5-iodoquinazoline derivatives is 2-amino-6-iodobenzoic acid. The synthesis of this intermediate can be approached through several established methods.

One common strategy involves the direct iodination of 2-aminobenzoic acid (anthranilic acid). A reported method for a related isomer involves reacting 2-aminobenzoic acid with molecular iodine in acetic acid, using an oxidizing agent like hydrogen peroxide to facilitate the electrophilic aromatic substitution. google.com Another approach utilizes cuprous iodide in an acetic acid solution to introduce the iodine atom onto the anthranilic acid ring.

Alternatively, the Sandmeyer reaction provides a versatile route to various halogenated benzoic acids from their corresponding amino derivatives. scribd.compianetachimica.it This process would involve the diazotization of a suitable diaminobenzoic acid precursor, followed by treatment with a source of iodide, such as potassium iodide, to introduce the iodine atom at the desired position. While widely applicable, careful selection of the starting material is necessary to achieve the specific 2-amino-6-iodo substitution pattern. A general protocol for this transformation is outlined in the table below.

Table 1: General Protocol for Sandmeyer Iodination of Anthranilic Acid

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1. Diazotization | Anthranilic Acid, HCl or H₂SO₄, Sodium Nitrite (NaNO₂) | 0-5 °C | Formation of a diazonium salt from the primary amine. |

| 2. Iodination | Potassium Iodide (KI) solution | Warming after initial addition | Displacement of the diazonium group with an iodide ion. |

| 3. Workup | Filtration, Washing, Recrystallization | Standard laboratory procedures | Isolation and purification of the iodinated anthranilic acid product. |

Formation of Quinazolinone Intermediates

With the iodinated anthranilic acid precursor in hand, the next phase is the construction of the heterocyclic quinazolinone ring. This cyclization reaction forms the core scaffold, 5-iodoquinazolin-4(3H)-one. A variety of classical and modern synthetic methods can be employed for this transformation. The most common approach is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide, typically formamide, at high temperatures. ijprajournal.com This reaction can also be effectively promoted by microwave irradiation, significantly reducing reaction times. ijprajournal.com

Other methods involve the cyclization of 2-aminobenzamides with reagents like orthoesters in the presence of an acid catalyst, which can also be performed under conventional heating or in a pressure tube for less reactive substrates. nih.gov

Modern synthetic chemistry offers advanced strategies for heterocycle formation, including transition-metal-catalyzed coupling reactions. Dehydrogenative and deaminative coupling protocols provide efficient and atom-economical routes to quinazolinones.

Dehydrogenative Coupling: This approach often involves the reaction of a 2-aminoaryl alcohol with a nitrile, catalyzed by a transition metal complex, such as cobalt or ruthenium. nih.govacs.org The reaction proceeds through a dehydrogenative cyclization, forming the quinazoline ring and releasing hydrogen gas as the only byproduct.

Deaminative Coupling: In this method, a 2-aminobenzamide reacts with an amine, catalyzed by a ruthenium complex, to form the quinazolinone product. acs.org This catalytic method is highly efficient and avoids the use of harsh reagents.

These protocols represent environmentally benign alternatives for constructing the quinazolinone core. nih.gov

To enhance reaction rates, improve yields, and promote greener synthetic conditions, non-conventional energy sources like microwave irradiation and ultrasound are increasingly utilized.

Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically accelerate the synthesis of quinazolinones. researchgate.netnih.gov The Niementowski reaction, for instance, which can take several hours under conventional heating, can often be completed in minutes with microwave assistance. ijprajournal.com This technique is applicable to a wide range of substrates, including the cyclization of 2-halobenzoic acids with amidines, catalyzed by iron in aqueous media. rsc.orgresearchgate.net The rapid, high-yield synthesis makes it a preferred method in modern organic chemistry. nih.gov

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. The phenomenon of acoustic cavitation enhances mass transfer and reaction rates. While specific examples for 5-iodoquinazolinone are not prevalent, ultrasound has been successfully used to promote the synthesis of various 2-aryl-quinazolinones, highlighting its potential applicability in this synthetic sequence.

Oxidative cyclization methods provide another pathway to the quinazolinone ring system. These reactions typically involve the formation of a key carbon-nitrogen bond under oxidative conditions. One such strategy is the reaction of an anthranilamide with an alcohol, where the alcohol is first oxidized in situ to an aldehyde, which then condenses with the anthranilamide and cyclizes. rsc.org This can be catalyzed by systems like gold nanoparticles on amorphous carbon. rsc.org Other approaches utilize hypervalent iodine reagents to mediate the oxidative cyclization of aniline (B41778) derivatives, which could be adapted for this synthesis. nih.gov Metal-free protocols have also been developed, using oxidants like di-tert-butyl peroxide (DTBP) to achieve the cyclization of o-aminobenzamide with styrenes (which are oxidized in situ). mdpi.com

Chlorination Reactions for 4-Chloro Substitution

The final step in the synthesis of this compound is the conversion of the C4-hydroxyl group of the 5-iodoquinazolin-4(3H)-one intermediate (which exists in tautomeric equilibrium with the keto form) into a chloro group. This transformation is a critical step as the C4-chloro atom is a good leaving group, enabling further functionalization through nucleophilic substitution.

Several standard chlorinating agents are effective for this purpose. A widely used method involves refluxing the quinazolinone intermediate with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). guidechem.comresearchgate.net Another common and highly effective reagent is phosphorus oxychloride (POCl₃), which can be used in a solvent like toluene. google.com For milder conditions, a combination of trichloroisocyanuric acid with triphenylphosphine can be employed. researchgate.net A similar reaction using trichloroacetonitrile (Cl₃CCN) and triphenylphosphine has also been reported to successfully chlorinate quinazolinones. nih.gov

Table 2: Comparison of Chlorination Methods for Quinazolinones

| Reagent(s) | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂), cat. DMF | Reflux | 99% | guidechem.com |

| Oxalyl Chloride, cat. DMF | Reflux in DCE | 99% | guidechem.com |

| Phosphorus Oxychloride (POCl₃) | Reflux in Toluene | Not specified | google.com |

| Cl₃CCN / PPh₃ | Not specified | 46% (over two steps) | nih.gov |

Yields are reported for the analogous 6-iodo-quinazolinone substrate but are representative of this chemical transformation.

This chlorination yields the final target compound, this compound, a valuable intermediate for further chemical synthesis.

Phosphoryl Chloride and Thionyl Chloride Mediated Reactions

A prevalent and traditional method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4(3H)-one precursor. This transformation is effectively achieved using chlorinating agents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netresearchgate.net The starting material, 5-iodoquinazolin-4(3H)-one, can be prepared from the appropriately substituted anthranilic acid derivative.

The reaction mechanism involves the activation of the carbonyl group of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion to replace the hydroxyl group with a chlorine atom. These reactions are typically performed by heating the quinazolinone in an excess of thionyl chloride or phosphoryl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. guidechem.comreddit.com For instance, a common procedure involves refluxing the corresponding quinazolin-4-ol in thionyl chloride or phosphoryl chloride for several hours. researchgate.netguidechem.com After the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the desired 4-chloroquinazoline product. guidechem.com

A specific method for a related isomer, 4-chloro-6-iodoquinazoline (B131391), involves heating 6-iodoquinazolin-4-ol in thionyl chloride with a catalytic amount of DMF. guidechem.com This protocol is directly applicable to the synthesis of the 5-iodo isomer. Another approach involves mixing the precursor, 6-iodo-3H-quinazolin-4-one, with triethylamine and phosphorus oxychloride in toluene. google.com The high reactivity of the resulting 4-chloroquinazoline makes it a versatile intermediate for further functionalization, particularly for reactions with nucleophiles like amines. researchgate.net

Table 1: Representative Chlorination Reactions for Quinazolinone Analogues

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-iodoquinazolin-4-ol | Thionyl Chloride, DMF (cat.) | Reflux, 4.5 hours | 4-Chloro-6-iodoquinazoline | 99% | guidechem.com |

| 4-hydroxy-quinazoline | Phosphoryl Chloride | Reflux, 3 hours | 4-Chloro-quinazoline | Good | researchgate.net |

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the halo-substituted quinazoline ring from acyclic precursors in a more convergent manner. These methods include multi-component reactions and various catalytic protocols.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules like quinazolines. mdpi.comechemcom.com These reactions streamline synthetic pathways, reduce waste, and allow for the rapid generation of molecular diversity. mdpi.comscispace.com

While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the synthesis of substituted quinazoline frameworks via MCRs is well-established. nih.gov For example, a three-component reaction of 2-aminoaryl ketones, an aldehyde, and ammonium acetate can yield highly substituted quinazolines. nih.gov To apply this to the target molecule, one would theoretically start with a precursor like 2-amino-6-iodobenzophenone. Subsequent chlorination of the resulting quinazolinone at the 4-position would be necessary. Other MCR strategies involve the condensation of isatoic anhydride, aldehydes, and amines. echemcom.comscispace.com The versatility of MCRs lies in the ability to vary the starting components to build a library of substituted quinazolines. mdpi.combeilstein-journals.org

Catalytic Protocols for Haloquinazoline Formation

Catalytic methods provide powerful and efficient pathways for the formation of quinazoline rings, often under milder conditions than classical methods. These protocols are crucial for synthesizing functionalized quinazolines with high selectivity.

Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of heterocyclic rings is no exception. Both palladium and copper catalysts have been extensively used in the synthesis of quinazolines.

Copper-catalyzed reactions are particularly effective for synthesizing 4-aminoquinazoline derivatives. An efficient method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, using copper(I) iodide (CuI) as the catalyst. organic-chemistry.org This approach is economical and utilizes readily available starting materials. The proposed mechanism involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack to form the quinazoline ring. organic-chemistry.org To synthesize this compound using a similar strategy, a potential starting material would be 2-amino-6-iodobenzonitrile, which could undergo cyclization followed by a Sandmeyer-type reaction to install the 4-chloro substituent. Copper catalysts are also used in cascade reactions for the synthesis of quinazolines from 2-halobenzaldehydes and amidine hydrochlorides. rsc.org

Palladium-catalyzed synthesis often involves cross-coupling reactions to build the quinazoline system. nih.gov For instance, palladium catalysts are used in cascade C-C coupling and cyclization reactions to form fused quinazolinone derivatives. rsc.org While many palladium-catalyzed reactions are used to functionalize a pre-existing haloquinazoline, they can also be employed in the ring-forming step. For example, palladium-catalyzed annulation of N-allylamidines has been used to create multi-substituted quinazolines. nih.gov

Table 2: Examples of Metal-Mediated Quinazoline Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2-bromobenzonitriles, Amidines | CuI, DMEDA (ligand) | 4-Aminoquinazolines | organic-chemistry.org |

| 2-halobenzaldehydes, Amidine hydrochlorides | Copper catalyst | Quinazolines | rsc.org |

| N-allylamidines | Palladium catalyst | Multi-substituted quinazolines | nih.gov |

In line with the principles of green chemistry, efforts have been made to develop more sustainable and energy-efficient methods for quinazoline synthesis. researchgate.net These approaches focus on reducing the use of hazardous solvents, employing milder reaction conditions, and improving atom economy. rsc.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com This technique has been successfully applied to the synthesis of quinazoline derivatives, including the anilination of 4-chloroquinazolines, which can be accomplished efficiently in a mixture of THF and water. nih.govbeilstein-journals.org

The use of environmentally benign solvents, such as water or deep eutectic solvents (DES), is another hallmark of green quinazoline synthesis. researchgate.nettandfonline.com Some protocols have been developed that are catalyst- and solvent-free, relying on thermal conditions or microwave heating to drive the reaction. nih.gov For example, a three-component reaction of 2-aminoaryl ketones, an aldehyde, and ammonium acetate has been performed in a maltose:dimethylurea DES. tandfonline.com These methods provide eco-friendly alternatives to traditional syntheses that often rely on volatile and toxic organic solvents. researchgate.net

Regioselective Synthesis and Control

Achieving the desired substitution pattern is a critical challenge in the synthesis of multi-substituted heterocycles. For this compound, the regioselective placement of the iodine at the C5 position and the chlorine at the C4 position is paramount.

The regioselectivity of the iodine atom at the 5-position is almost exclusively determined by the choice of the starting material. The synthesis must begin with a benzene-ring precursor that already contains the required substitution pattern. For instance, the synthesis would typically start from a 2-amino-6-iodobenzoic acid or a related derivative like 2-amino-6-iodobenzonitrile. The cyclization of this precursor ensures that the iodine atom is locked into the 5-position of the resulting quinazoline ring.

Once the 5-iodoquinazolin-4(3H)-one is formed, the subsequent chlorination reaction is inherently regioselective for the 4-position. The conversion of the C4-keto group (in its tautomeric enol form) to a chloro group is a standard and highly selective transformation. researchgate.netresearchgate.net

Further discussions on regioselectivity in quinazoline chemistry often focus on the differential reactivity of a pre-formed, di-substituted ring. For example, in 2,4-dichloroquinazoline, the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. nih.gov This enhanced reactivity is attributed to electronic factors, where the carbon atom at the 4-position has a higher LUMO coefficient, making it a more favorable site for nucleophilic attack. nih.gov This principle allows for the selective introduction of substituents at the C4 position while leaving a chloro group at C2 for subsequent modifications. nih.govnih.gov While this applies to substitutions on the ring, the foundational control for the 5-iodo substitution pattern relies on the integrity of the initial precursor.

Strategies for Selective Halogenation

Achieving selective halogenation on the quinazoline ring, particularly at the C5 position, is a significant synthetic challenge due to the presence of multiple reactive sites. The strategy often involves a multi-step process where the timing of halogen introduction is key. Direct halogenation of the quinazoline scaffold can lead to a mixture of products; therefore, regioselectivity is typically controlled through the use of pre-functionalized precursors or specific directing-group strategies.

One common approach involves the synthesis starting from a pre-iodinated anthranilic acid derivative. For instance, 2-amino-6-iodobenzoic acid can serve as a starting material. This ensures the iodine atom is correctly positioned from the outset. The general sequence involves the cyclization of this precursor to form a 5-iodoquinazolin-4(3H)-one, which is then chlorinated to yield the final this compound.

Recent advancements have also focused on direct C-H functionalization, although this is more challenging for the quinazoline benzene (B151609) ring compared to the pyrimidine ring. For related heterocycles like quinolines, metal-free methods have been developed for C5-selective halogenation. rsc.org These reactions often utilize N-halosuccinimides (such as N-iodosuccinimide, NIS) as the halogen source under aqueous conditions, providing a greener alternative to traditional methods. rsc.org While directly applied to quinolines, these principles guide the development of selective halogenation techniques for the quinazoline system.

Table 1: Comparison of Halogenation Strategies for Quinazoline Scaffolds

| Strategy | Halogenating Agent | Typical Conditions | Selectivity Control | Advantages |

|---|---|---|---|---|

| Precursor-Based | N/A (Iodine on starting material) | Cyclization, then chlorination (e.g., SOCl₂) | Position determined by precursor | High regioselectivity, reliable |

| Direct C-H Iodination | N-Iodosuccinimide (NIS) | Metal-free, aqueous media | Electronic and steric factors | Atom economy, milder conditions |

| Metal-Catalyzed C-H Iodination | NIS, I₂ | Rh or Pd catalyst | Directing group assistance | High efficiency for specific positions |

Detailed research findings indicate that the chlorination of the quinazolin-4-one precursor is a robust and high-yielding step. The conversion of the hydroxyl group at the C4 position to a chlorine atom is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). guidechem.com This reaction transforms the quinazolinone into a reactive 4-chloroquinazoline, which is an essential electrophile for subsequent nucleophilic substitution reactions. guidechem.comresearchgate.net

Controlling Substitution Patterns on the Quinazoline Ring

The synthetic utility of this compound lies in the distinct reactivity of its two halogen atoms. The chlorine atom at the C4 position and the iodine atom at the C5 position can be functionalized selectively through different reaction types, allowing for precise control over the final substitution pattern of the molecule.

The chlorine atom at the C4 position is part of the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines and alcohols, can readily displace the C4-chloride. beilstein-journals.orgmdpi.com These reactions often proceed under relatively mild conditions and are a cornerstone for the synthesis of biologically active 4-aminoquinazoline derivatives. beilstein-journals.orgnih.gov

In contrast, the iodine atom at the C5 position, which is attached to the benzene ring, is significantly less reactive towards SNAr. However, the C5-I bond is ideally suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. The general reactivity order for halogens in these cross-coupling reactions is C-I > C-Br >> C-Cl. nih.gov This differential reactivity allows for the selective functionalization of the C5 position with aryl, alkyl, or alkynyl groups in the presence of the C4-chloro substituent. nih.gov

This orthogonal reactivity enables a stepwise functionalization strategy:

Nucleophilic Aromatic Substitution (SNAr) at C4: The 4-chloro group is first displaced by a chosen nucleophile (e.g., an aniline derivative).

Cross-Coupling Reaction at C5: The resulting 4-(substituted)-5-iodoquinazoline intermediate is then subjected to a metal-catalyzed cross-coupling reaction to introduce a second substituent at the C5 position.

This controlled, stepwise approach is fundamental in constructing complex, polysubstituted quinazoline libraries for drug discovery and materials science. For example, it is a key strategy in the synthesis of potent kinase inhibitors, where specific substituents at both the C4 and C5 positions are required for high affinity and selectivity.

Table 2: Selective Reactions at C4 and C5 Positions of this compound

| Position | Reaction Type | Typical Reagents | Product Type | Reactivity Note |

|---|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alcohols (R-OH) | 4-Aminoquinazolines, 4-Alkoxyquinazolines | Highly reactive due to electron-deficient pyrimidine ring |

| C5 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 5-Arylquinazolines | C-I bond is highly reactive in cross-coupling |

| C5 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 5-Alkynylquinazolines | More reactive than a C-Cl bond in the same reaction |

| C5 | Heck Coupling | Alkenes, Pd catalyst, Base | 5-Alkenylquinazolines | Allows for C-C double bond formation |

By exploiting these distinct chemical behaviors, chemists can strategically build complex molecular architectures around the quinazoline scaffold, making this compound a valuable and versatile building block in modern organic synthesis.

Advanced Functionalization and Derivatization of 4 Chloro 5 Iodoquinazoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-chloro-5-iodoquinazoline, these reactions provide a versatile platform for introducing a wide range of substituents, enabling the exploration of chemical space and the generation of diverse molecular architectures.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed method for the arylation and vinylation of heterocyclic systems. nih.govyonedalabs.com

In di- and trihalogenated quinazolines, the site-selectivity of the Suzuki-Miyaura reaction is governed by a combination of factors, including the nature of the halogen, the electronic environment of the carbon-halogen bond, and the reaction conditions. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. rsc.org However, in the quinazoline (B50416) ring system, the C-4 position is significantly activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect). mdpi.com This activation can lead to preferential reaction at the C-4 chloro position even in the presence of a more reactive halogen at another position.

For instance, in the case of 6-bromo-2-chloro-8-fluoroquinazoline, Suzuki-Miyaura coupling occurs selectively at the C-2 chloro position over the C-6 bromo position, highlighting the potent electronic activation at positions α to a ring nitrogen. rsc.orgnih.gov This suggests that for this compound, while the C-I bond at the C-5 position is inherently more reactive, the activation of the C-4 position could allow for controlled, site-selective coupling. By carefully selecting the catalyst system and reaction conditions, it is possible to favor either the coupling at the more reactive C-5 iodo position or the electronically activated C-4 chloro position. In a study on 2,4,7-trichloroquinazoline, regioselective Suzuki-Miyaura coupling was achieved at the C-2 and C-7 positions by temporarily deactivating the more reactive C-4 position as a thioether. nih.gov

The choice of catalyst and ligand is crucial in controlling the outcome of Suzuki-Miyaura cross-coupling reactions on halogenated quinazolines. The ligand plays a key role in stabilizing the palladium catalyst, influencing its reactivity, and modulating the selectivity of the reaction.

For example, electron-rich and bulky phosphine ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), have been shown to be highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates, including hindered aryl chlorides. nih.gov The use of specific ligands can also influence the site-selectivity in dihalogenated systems. In the case of 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ favored coupling at the C-2 position, while employing a catalyst system with the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) resulted in selective reaction at the C-6 position. rsc.org This demonstrates that the ligand can override the intrinsic electronic preferences of the substrate to a certain extent. The choice of base and solvent system also plays a critical role in the reaction's success. organic-chemistry.org

| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|---|

| 2,4,7-Trichloroquinazoline (C-4 deactivated) | Ar'B(OH)₂ | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DME/H₂O | C-2 | nih.gov |

| 2,4,7-Trichloroquinazoline (C-2, C-7 disubstituted) | Ar''B(OH)₂ | Pd(PPh₃)₄, CuTC | - | THF | C-4 | nih.gov |

| 6-Bromo-2-chloro-8-fluoroquinazoline | Arylboronic acid | Not specified | Not specified | Not specified | C-2 | rsc.orgnih.gov |

| 4-Chloroquinoline derivatives | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Benzene (B151609)/H₂O | C-4 | researchgate.net |

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted quinazolines.

Similar to the Suzuki-Miyaura reaction, the site-selectivity of the Sonogashira coupling on this compound is dictated by the relative reactivity of the C-Cl and C-I bonds and the electronic activation of the C-4 position. The general reactivity trend for halides in the Sonogashira reaction is I > Br > Cl > F. libretexts.org Therefore, initial coupling is expected to occur preferentially at the more reactive C-5 iodo position.

However, the pronounced activation of the C-4 position in the quinazoline nucleus can lead to selective alkynylation at this site, even in the presence of other halogens. For example, the Sonogashira coupling of 6-bromo-2,4-dichloroquinazoline with a terminal alkyne resulted in the exclusive substitution of the C-4 chloro group, leaving the C-2 chloro and C-6 bromo substituents intact. mdpi.com This high degree of selectivity underscores the enhanced reactivity of the C-4 position. A review on halogenated quinazolines notes a site-selective alkynylation involving a chloro-iodo quinazoline derivative, representing a key example of such selectivity. nih.gov

By controlling the stoichiometry of the alkyne and the reaction conditions, it may be possible to achieve either mono-alkynylation at the C-5 or C-4 position, or di-alkynylation at both positions of this compound.

While the Sonogashira reaction is a powerful synthetic tool, its application to certain substrates can be accompanied by challenges and side reactions. One of the most common side reactions is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne (Glaser coupling). libretexts.org This can be minimized by carrying out the reaction under an inert atmosphere.

The nature of the substituents on the quinazoline ring can also significantly influence the outcome of the reaction. For instance, an attempted Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline with phenylacetylene using triethylamine as the base and a Pd(PPh₃)₄/CuI catalyst system failed to yield the expected product. researchgate.net When the reaction was performed using cesium carbonate as the base and a Pd(OAc)₂/CuI catalyst system, the desired 4-alkynylquinazoline was obtained in a low yield of 15%, accompanied by several undesirable side products. researchgate.net These included a dimerized product and compounds resulting from the reaction with the solvent, dimethylformamide (DMF). researchgate.net The presence of the electron-withdrawing trichloromethyl group at the C-2 position was found to complicate the reaction. researchgate.net

| Substrate | Alkyne | Catalyst System | Base | Solvent | Position of Coupling | Observations | Reference |

|---|---|---|---|---|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | C-4 | Exclusive mono-alkynylation | mdpi.com |

| 2,4-Dichloroquinazoline | 4-Dimethylaminophenylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | - | C-4 | Exclusive C-4 alkynylation | mdpi.com |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | NEt₃ | THF | - | No desired product | researchgate.net |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, CuI | Cs₂CO₃ | DMF | C-4 | Low yield (15%) with multiple side products | researchgate.net |

Stille Cross-Coupling Reactions

The Stille reaction, which involves the coupling of an organostannane with an organic halide, is a powerful tool for the formation of C-C bonds. While specific examples involving this compound are not extensively documented, the principles of Stille coupling on dihalogenated heterocycles suggest that selective coupling at the C-5 iodo position is highly feasible. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a suitable organotin reagent.

Table 1: Representative Stille Cross-Coupling Reactions on Halogenated Quinazolines

| Entry | Halogenated Quinazoline | Organostannane | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Chlorotriazoloquinazoline | Heteroarylstannanes | Pd(PPh₃)₄-CuI | DMF, 70 °C | 5-Heteroaryl-substituted triazoloquinazolines | 20–78 nih.gov |

This table presents examples on related quinazoline derivatives to illustrate the general applicability of the Stille reaction.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction utilizes organozinc reagents as the nucleophilic partner. Similar to the Stille reaction, the higher reactivity of the C-I bond in this compound would direct the initial coupling to the C-5 position. This reaction is known for its high functional group tolerance and generally proceeds under mild conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Table 2: Illustrative Negishi Cross-Coupling Reactions on Chloro-Substituted Quinazolines

| Entry | Halogenated Quinazoline | Organozinc Reagent | Catalyst | Conditions | Product | Yield (%) |

|---|

This table provides an example on a related quinazoline system to demonstrate the utility of the Negishi reaction.

Heck Cross-Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an organic halide with an alkene. This reaction is a versatile method for the synthesis of substituted alkenes. In the case of this compound, the reaction would be expected to occur selectively at the C-5 position to afford 5-alkenyl-4-chloroquinazolines. The choice of base, catalyst, and solvent plays a significant role in the outcome of the reaction.

Table 3: General Heck Cross-Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Catalyst | Typically a Pd(0) source like Pd(OAc)₂ with a phosphine ligand. |

| Alkene | A wide range of electron-deficient and electron-rich alkenes can be used. |

| Base | An organic or inorganic base is required to regenerate the active catalyst. |

| Solvent | Polar aprotic solvents such as DMF, DMA, or acetonitrile are commonly employed. |

Amination Reactions of Halogenated Quinazolines

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. However, in the context of 4-chloroquinazolines, direct nucleophilic aromatic substitution (SNAr) is often a more facile and preferred method for introducing amino groups, particularly at the highly activated C-4 position. These reactions can often be achieved without the need for a metal catalyst.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinazoline ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The presence of a good leaving group, such as a chlorine atom, at these positions facilitates SNAr reactions.

Reactivity at the C-4 Chloro Position

The chloro substituent at the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the reaction. Consequently, a wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the C-4 chlorine.

Research on the related 4-chloro-8-iodoquinazoline has shown that amination with 4-methoxy-N-methylaniline can be inefficient under various conditions, even in the presence of a base. However, employing a microwave-mediated, base-free amination strategy using a mixture of THF and water as the solvent system can lead to the desired product in high yield (87%) nih.gov. This highlights that while the C-4 position is reactive, optimization of reaction conditions is often necessary to achieve efficient transformations.

Catalyst-Free and Metal-Free Conditions

A significant advantage of SNAr reactions on 4-chloroquinazolines is that they often proceed efficiently under catalyst-free and metal-free conditions. This simplifies the reaction setup, reduces costs, and avoids potential contamination of the product with residual metal catalysts.

The reaction of 4-chloroquinazolines with primary and secondary amines is a widely used method for the synthesis of 4-aminoquinazolines. Electron-rich amines, such as primary aliphatic amines and hydroxy-substituted anilines, readily react with 4-chloroquinazolines to afford the corresponding 4-aminoquinazolines in moderate to good yields under mild conditions nih.gov. Conversely, reactions with electron-poor amines may require longer reaction times and result in lower yields nih.gov. These limitations can often be overcome by using microwave irradiation, which can promote rapid and efficient anilination reactions with a broad range of anilines nih.gov.

Table 4: Examples of Catalyst-Free Amination of 4-Chloroquinazolines

| Entry | 4-Chloroquinazoline Derivative | Amine | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | Microwave, THF/H₂O (1:1) | Verubulin analog | 87 nih.gov |

| 2 | 4-Chloroquinazolines | Electron-rich primary amines | Mild conditions | 4-Aminoquinazolines | Moderate to good nih.gov |

Other Functionalization Strategies

C-H Functionalization

Specific methodologies for the direct C-H functionalization of this compound are not well-documented in the reviewed literature. While palladium-catalyzed C-H activation is a powerful tool for functionalizing heterocyclic compounds, dedicated studies on this particular substrate are not readily available. nih.govdivyarasayan.orgresearchgate.net

Selective Metalation

Selective metalation, particularly through metal-halogen exchange, represents a highly effective and predictable strategy for the functionalization of polyhalogenated aromatic and heteroaromatic compounds like this compound. wikipedia.org This method allows for the regioselective introduction of a metal, typically lithium, which can then be substituted by a wide range of electrophiles.

The regioselectivity of the metal-halogen exchange is governed by the relative lability of the carbon-halogen bonds. The established order of reactivity for this exchange is C-I > C-Br > C-Cl. wikipedia.org In the case of this compound, the carbon-iodine bond at the C-5 position is significantly more reactive towards organolithium reagents than the carbon-chlorine bond at the C-4 position.

Consequently, treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to result in a clean and selective lithium-iodine exchange. This process generates a key organometallic intermediate, 4-chloroquinazolin-5-yl-lithium, while leaving the C-4 chlorine atom intact for subsequent transformations, such as nucleophilic aromatic substitution.

The resulting 5-lithiated quinazoline is a potent nucleophile that can react with a diverse array of electrophiles to install various functional groups exclusively at the C-5 position. This two-step sequence—selective metal-halogen exchange followed by electrophilic quench—provides a powerful route to novel, highly functionalized quinazoline derivatives.

Table 1: Predicted Outcomes of Selective Metalation and Electrophilic Quench

This table illustrates the expected reaction pathway for the functionalization of this compound via selective lithium-halogen exchange. The process involves the formation of a lithiated intermediate, which is then trapped with various electrophiles.

| Substrate | Reagent | Predicted Intermediate | Electrophile (E+) | Final Product (at C-5) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | DMF (Dimethylformamide) | -CHO (Formyl) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | CO₂ (Carbon dioxide) | -COOH (Carboxyl) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | I₂ (Iodine) | -I (Iodo, isotopic labeling) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| This compound | n-BuLi or t-BuLi | 4-Chloroquinazolin-5-yl-lithium | B(OCH₃)₃ (Trimethyl borate) | -B(OH)₂ (Boronic acid) |

Flow Chemistry and Photochemistry in Functionalization

The application of flow chemistry or photochemical methods for the specific functionalization of this compound has not been prominently featured in the surveyed scientific literature. While these techniques offer significant advantages for the synthesis of complex molecules, including other heterocyclic systems, specific protocols for this iodo-substituted quinazoline are not available. researchgate.netrsc.orgnih.govuni-goettingen.de The photophysical properties of related chloro-iodo-quinazolines have been studied, but this has not yet been translated into preparative photochemical functionalization methods. mdpi.com

Structure Activity Relationship Sar Studies of 4 Chloro 5 Iodoquinazoline Derivatives

Influence of Halogen Substituents on Biological Activity

The presence of a chlorine atom at the C4-position of the quinazoline (B50416) ring is a common feature in many biologically active molecules, particularly those targeting kinases. This chlorine atom is often a key reactive handle for the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known to inhibit receptor tyrosine kinases like EGFR. nih.govresearchgate.net The chloro group at C4 can be readily displaced by nucleophiles, allowing for the introduction of various substituents to explore the SAR.

While specific studies focusing exclusively on the 5-iodo substitution in conjunction with a 4-chloro substituent are limited, the impact of iodine at other positions of the quinazoline ring has been noted. For instance, the preparation of a 4-chloro-8-iodoquinazoline has been reported as an intermediate in the synthesis of an iodo-substituted analog of the anticancer agent verubulin. nih.gov Generally, the introduction of a larger halogen like iodine can increase lipophilicity and introduce the potential for halogen bonding interactions with target proteins, which can enhance binding affinity and potency.

While direct comparative studies of 4-chloro-5-iodoquinazoline with a wide range of other haloquinazoline analogues are not extensively documented, general SAR principles can be drawn from related series of compounds. For example, in the development of quinazolylthiosemicarbazides and their triazolo derivatives, it was found that substitution of the carbocyclic ring with chlorine was a key feature for potent antibacterial activity. nih.gov Specifically, a 9-chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thione demonstrated high antibacterial efficacy. nih.gov

Table 1: Comparison of Biological Activity of Halo-Substituted Quinazoline Derivatives

| Compound | Substitution Pattern | Target/Activity | Key Findings |

| 9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thione | 9-Chloro, 5-Morpholino | Antibacterial | High antibacterial effect against E. coli, P. mirabilis, S. aureus, and B. subtilis. nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 6-Bromo, 4-Chloro | Anticancer (precursor) | Synthesized as a substrate for N-arylation to produce potential antitumor agents. nih.gov |

| 4-Chloro-6-iodo-2-phenylquinazoline | 6-Iodo, 4-Chloro | Anticancer (precursor) | Used in the synthesis of novel 4-anilinoquinazolines with antiproliferative properties. nih.gov |

| 4-Chloro-8-iodoquinazoline | 8-Iodo, 4-Chloro | Anticancer (precursor) | Isolated as an intermediate in the synthesis of a verubulin analog. nih.gov |

This table is generated based on available data for structurally related compounds to illustrate the influence of halogen substitutions.

SAR of Derivatives from Cross-Coupling Products

The 4-chloro and 5-iodo positions on the quinazoline ring serve as versatile handles for introducing a variety of substituents through cross-coupling reactions. These modifications allow for a systematic exploration of the SAR to optimize biological activity.

The introduction of aryl, alkenyl, and alkynyl groups can significantly impact the pharmacological properties of the quinazoline core. In the context of 4-anilinoquinazolines, the aniline (B41778) moiety itself is an aryl substitution at the 4-position, which is crucial for the inhibition of kinases like EGFR. nih.gov The nature and substitution pattern of this aniline ring are key determinants of potency and selectivity.

While specific examples of cross-coupling at the 5-iodo position of this compound are not detailed in the provided search results, the general principles of such modifications on related heterocyclic systems suggest that these substitutions can modulate activity by:

Introducing steric bulk: This can influence the binding orientation within a target's active site.

Providing new interaction points: Functional groups on the aryl substituent can form additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions to enhance binding affinity.

The incorporation of moieties containing heteroatoms such as nitrogen, oxygen, and sulfur can lead to significant improvements in biological activity. These heteroatoms can participate in hydrogen bonding, which is a critical interaction for the binding of many inhibitors to their target proteins. nih.gov

For instance, in the SAR of 4-anilinoquinazoline-based EGFR inhibitors, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are known to form crucial hydrogen bonds with methionine and threonine residues in the kinase active site. nih.gov Furthermore, the introduction of heteroatom-containing side chains, such as morpholine or piperazine, at various positions on the quinazoline scaffold has been shown to enhance properties like solubility and cell permeability, in addition to providing further points of interaction with the target.

Correlation Between Molecular Structure and Pharmacological Activities

For quinazoline-based kinase inhibitors, the planarity of the quinazoline ring system is important for insertion into the ATP-binding pocket of kinases. The substituents at various positions then dictate the specific interactions that lead to inhibition. The 4-anilino group, for example, is a common feature that directs the molecule to the hinge region of the kinase. nih.gov

The presence of the 5-iodo group, in addition to its electronic and steric influence, could potentially engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The combination of the 4-chloro and 5-iodo substituents creates a unique electronic and steric profile that can be fine-tuned through further derivatization to achieve desired pharmacological effects, such as potent and selective inhibition of specific kinases or other biological targets. The development of novel anticancer agents often relies on such detailed SAR studies to optimize lead compounds. semanticscholar.orgrsc.org

Specific Structural Features Enhancing Target Affinity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazoline ring and the aniline moiety. Research has identified several key structural features that are crucial for enhancing the affinity of these compounds for their biological targets, primarily protein kinases like EGFR and VEGFR-2. nih.gov

A fundamental pharmacophoric model for these inhibitors includes several key components: a flat hetero-aromatic system (the quinazoline core) that occupies the adenine binding pocket of the kinase, a hydrogen bond donor/acceptor group that interacts with key residues in the linker region, and terminal hydrophobic regions that fit into corresponding pockets of the enzyme. nih.gov

Substitutions at the C4 Position: The 4-position of the quinazoline ring is critical for activity. The introduction of a substituted anilino group at this position is a common strategy. The nature of the substituent on this aniline ring significantly modulates the inhibitory potency. For instance, the presence of a sulfonamide group on the 4-substituted anilino moiety has been shown to produce suitable antitumor lead compounds. kcl.ac.uknih.gov

Substitutions at the C2 Position: The C2 position of the quinazoline core also plays a role in determining the compound's efficacy. Studies have shown that a 4-methoxyphenyl substituent at this position can have a more positive impact on anticancer activity compared to unsubstituted or alternatively substituted derivatives. nih.govresearchgate.net

Substitutions at the C6 and C7 Positions: While the focus is on 5-iodoquinazoline, it is informative to consider related structures. In broader 4-anilinoquinazoline series, modifications at the C6 and C7 positions with small, alkoxy groups are known to enhance binding affinity. For instance, the insertion of a 4-methyl-piperazine-containing residue at C7 can increase inhibitory activity due to the potential for forming ionic bonds with carboxyl residues in the target's structure. nih.gov

The table below summarizes the activity of several iodoquinazoline derivatives, highlighting the impact of different substitutions.

| Compound | Substituent at C2 | Substituent at C4 | Target/Cell Line | Activity (IC₅₀ in µM) |

| 3b | Phenyl | 4-(N-(thiazol-2-yl)sulfamoyl)phenylamino | MCF-7 | 6.0 |

| 3c | 4-Methoxyphenyl | 4-sulfamoylphenylamino | MCF-7 | 4.0 |

| 6c | - | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | EGFRT790M | 0.48 |

| 6d | - | 3-chloro-4-((3-fluorobenzyl)oxy)aniline with modification | EGFRT790M | 0.35 |

| 8c | - | 3-chloro-4-((3-fluorobenzyl)oxy)aniline with modification | VEGFR-2 | 0.95 |

| 8d | - | 3-chloro-4-((3-fluorobenzyl)oxy)aniline with modification | VEGFR-2 | 0.92 |

| 17 | - | Allyl/Benzyl substitutions | A549 | 5.11 |

| 18 | - | Allyl/Benzyl substitutions | HepG2 | 5.25 |

Data sourced from multiple studies for illustrative purposes. nih.govmatilda.sciencersc.org

Compounds 6d, 8d, 6c, and 8c demonstrated exceptional dual inhibition of both EGFRT790M and VEGFR-2 activities. nih.gov Similarly, compounds 17 and 18 showed high anticancer effects against multiple cell lines. rsc.org The data consistently show that specific substitutions, such as the 4-methoxyphenyl group at C2 and complex side chains at C4, are key to achieving high potency. nih.govmatilda.science

Computational Insights into SAR (e.g., Molecular Docking, DFT, Molecular Dynamics)

Computational chemistry provides powerful tools to understand the SAR of this compound derivatives at a molecular level. Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations offer insights into binding modes, conformational stability, and electronic properties that govern target affinity. rjsocmed.com

Molecular Docking: Molecular docking is widely used to predict the binding orientation of these inhibitors within the active site of their target proteins, such as EGFR and VEGFR-2. nih.gov Docking studies have successfully rationalized the observed biological activities of iodoquinazoline derivatives. researchgate.net For example, docking results for dual VEGFR-2 and EGFR inhibitors have shown that the quinazoline scaffold orients itself within the adenine binding pocket, forming crucial hydrogen bonds with key amino acid residues like Met793 in the hinge region of EGFR. nih.govrsc.org The computed free energy of binding (ΔG) from these studies often correlates well with experimental inhibitory activities, confirming strong binding affinities for the more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex, assessing its stability over time. rjsocmed.com MD simulations have been employed to study the conformational stability of quinazoline derivatives within the EGFR kinase domain. rjsocmed.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex. mdpi.com These simulations can confirm that the key interactions observed in docking studies are maintained, lending greater confidence to the proposed binding model. nih.gov

Density Functional Theory (DFT): DFT calculations are utilized to investigate the electronic properties of the quinazoline derivatives themselves. nih.govrsc.org These studies can compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential (MEP) maps. nih.gov The HOMO-LUMO gap, for instance, is an indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These theoretical calculations help in understanding the intrinsic properties of the molecules that contribute to their biological activity and can be correlated with experimental findings. nih.gov

The following table presents representative data from computational studies on quinazoline derivatives, illustrating the insights gained from these methods.

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Computational Method |

| QU524 | EGFR | -8.64 | - | Molecular Docking |

| QU571 | EGFR | -8.24 | - | Molecular Docking |

| QU297 | EGFR | -8.10 | - | Molecular Docking |

| 4f | EGFR | - | Key amino acids in active site | Molecular Docking |

| Compound 4 | 6BLH (RSV) | -5.64 | - | Molecular Docking & MD |

| Compound 6 | 3EVA (YFV) | - | - | Molecular Docking & MD |

Data sourced from studies on various quinazoline derivatives. nih.govnih.govdoi.org

In silico studies have identified several promising quinazoline-based leads, such as QU524, QU571, and QU297, which exhibit higher binding energies compared to the reference drug erlotinib (B232). nih.gov These computational approaches are integral to modern drug design, enabling the rational design of novel and more potent this compound derivatives by predicting their binding affinities and modes of action before their synthesis. rjsocmed.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of 4-Chloro-5-iodoquinazoline, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. aimspress.com DFT studies on quinazoline (B50416) derivatives are utilized to optimize their ground-state geometries and calculate a variety of quantum chemical parameters. semanticscholar.org These parameters help in understanding the molecule's reactivity, stability, and the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Calculations typically performed at the B3LYP/6–31G* level of theory or similar basis sets can determine key electronic descriptors. semanticscholar.org For the this compound scaffold, these calculations reveal how the electron-withdrawing nature of the chlorine and iodine atoms influences the electron density distribution across the quinazoline ring system. This information is vital for predicting the regioselectivity of substitution reactions. For instance, the analysis of Fukui indices and molecular electrostatic potential (MEP) maps can distinguish nucleophilic and electrophilic centers, predicting the most probable sites for chemical reactions. researchgate.net

Table 1: Key Quantum Chemical Descriptors Calculated via DFT for Quinazoline Scaffolds

| Descriptor | Symbol | Significance in Reactivity and Selectivity |

|---|---|---|

| Ionization Potential | IP | Represents the energy required to remove an electron; lower IP suggests higher reactivity. researchgate.net |

| Electron Affinity | EA | The energy released when an electron is added; higher EA indicates a greater ability to accept an electron. researchgate.net |

| Electronegativity | χ | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution; lower hardness implies higher reactivity. ijcce.ac.irnih.gov |

| Chemical Softness | S | The reciprocal of hardness; higher softness indicates greater reactivity. nih.gov |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons; it quantifies electrophilic character. semanticscholar.org |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ajchem-a.comyoutube.com

The energy of the HOMO (EHOMO) is associated with the molecule's electron-donating ability (nucleophilicity), whereas the energy of the LUMO (ELUMO) relates to its electron-accepting ability (electrophilicity). ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govfrontiersin.org

For this compound, FMO analysis helps predict its behavior in pericyclic reactions and its interaction with biological macromolecules. The distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively, thereby highlighting the probable sites of interaction. researchgate.net

Table 2: Conceptual FMO Parameters and Their Implications for Reactivity

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons in reactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons from a nucleophile. |

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for predicting how this compound and its derivatives interact with biological targets, providing a structural basis for their observed activities.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. derpharmachemica.com For derivatives of iodoquinazoline, docking studies are frequently performed to investigate their binding modes within the active sites of various protein targets, such as receptor tyrosine kinases, which are often implicated in cancer. nih.govnih.gov

Prominent targets for iodoquinazoline derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking simulations, often carried out with software like Molsoft ICM-Pro or AutoDock Vina, position the ligand within the receptor's binding pocket and calculate a scoring function, typically expressed as binding energy (ΔG) in kcal/mol, to estimate the strength of the interaction. nih.govnih.gov These studies have shown that iodoquinazoline derivatives can fit into the adenine binding pocket of EGFR and VEGFR-2, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov

Table 3: Example of Molecular Docking Results for Iodoquinazoline Derivatives with Kinase Targets

| Target Protein | PDB ID | Derivative Class | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 | 4ASD | N-alkyl substituted iodoquinazolines | Strong binding affinity reported | Not specified |

| EGFRT790M | 3W2O | N-alkyl substituted iodoquinazolines | Strong binding affinity reported | Not specified |

| Carbonic Anhydrase XII (CAXII) | Not specified | 2,4-disubstituted-6-iodoquinazolines | -7.12 to -8.45 | Not specified |

The results from these docking studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain structural modifications lead to improved inhibitory activity. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of this complex over time. dtic.mil MD simulations, performed using software like Gromacs with force fields such as Amber, model the movements and interactions of atoms in the system, providing insights into the conformational stability of the binding pose predicted by docking. nih.govnih.gov

For quinazoline-based inhibitors, MD simulations are run for nanoseconds (e.g., 100 ns) to assess the stability of the ligand-receptor complex. researchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates if the system has reached equilibrium, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. Stable hydrogen bond interactions maintained throughout the simulation provide further evidence of a stable binding mode. nih.gov These simulations validate the docking results and confirm that the inhibitor can remain securely bound within the target's active site. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline-based kinase inhibitors, these features typically include a hydrophobic region, a flat heteroaromatic system, hydrogen bond donors and acceptors, and another hydrophobic tail. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases (e.g., PubChem, ZINC) for novel compounds that match the model. nih.govnih.gov This process allows for the rapid identification of potential new drug candidates from millions of compounds. nih.gov The hits from virtual screening are then subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties before being prioritized for molecular docking and subsequent experimental testing. researchgate.netresearchgate.net This integrated in silico approach streamlines the discovery of new, potent inhibitors based on the this compound scaffold.

Potential Applications As Synthetic Intermediates

Building Blocks for Complex Quinazoline (B50416) Architectures

4-Chloro-5-iodoquinazoline is an ideal precursor for the synthesis of highly substituted and structurally diverse quinazoline derivatives. The ability to functionalize the C4 and C5 positions independently allows for the controlled assembly of complex molecules with precise substitution patterns.

The presence of both chloro and iodo substituents allows for selective, sequential palladium-catalyzed cross-coupling reactions to introduce various carbon-based groups onto the quinazoline scaffold. Research on analogous 4-chloro-6-iodoquinazolines has demonstrated that the C-I bond is intrinsically more reactive than the C-Cl bond in such transformations. mdpi.com This reactivity difference enables the selective introduction of a substituent at the iodo-position first, followed by a different substitution at the chloro-position.

For instance, a Sonogashira coupling could be performed selectively at the C5-I bond, followed by a Suzuki or Stille coupling at the C4-Cl bond. This sequential approach provides access to a wide range of unsymmetrically substituted quinazolines that would be challenging to synthesize through other methods. mdpi.com The activation of the C4-Cl bond is attributed to the α-nitrogen effect, which enhances its electrophilicity. mdpi.com

Table 1: Reactivity of Halogenated Positions in Cross-Coupling Reactions

| Position | Halogen | Typical Reaction Type | Relative Reactivity |

|---|---|---|---|

| C4 | Chlorine | Nucleophilic Substitution, Cross-Coupling | Activated by α-nitrogen |

The dual functionality of this compound makes it a suitable starting material for the synthesis of fused heterocyclic systems, where additional rings are built onto the quinazoline framework. By choosing reagents that can react with both the chloro and iodo substituents, complex polycyclic structures can be assembled.

For example, a molecule containing both a nucleophilic group (e.g., an amine or thiol) and a group suitable for cross-coupling (e.g., a boronic acid or alkyne) could be used to form two new bonds, thereby creating a new fused ring. This strategy could lead to the formation of novel thiazolo[5,4-g]quinazolines or other related polycyclic aromatic systems, which are of interest for their potential biological activities. nih.gov The synthesis of such fused systems often involves intramolecular cyclization following the initial intermolecular reactions at the C4 and C5 positions.

Precursors for Medicinally Relevant Compounds

The quinazoline scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.net this compound serves as a key starting material for the synthesis of compounds with significant therapeutic potential, particularly in oncology.

The C4-chloro group is an excellent electrophilic site for reaction with nucleophiles, most notably anilines. The resulting 4-anilinoquinazoline (B1210976) core is a key pharmacophore in a class of potent enzyme inhibitors, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy. nih.gov Drugs such as gefitinib (B1684475) and erlotinib (B232) feature this structural motif. nih.gov

Starting from this compound, novel therapeutic agents can be designed by introducing a desired aniline (B41778) derivative at the C4 position. Subsequently, the C5-iodo group can be functionalized via cross-coupling reactions to introduce additional diversity and modulate the compound's pharmacological properties, such as potency, selectivity, and metabolic stability. This modular approach allows for the systematic exploration of the chemical space around the quinazoline scaffold to identify new drug candidates. nih.gov Studies on related halo-quinazolines have led to the synthesis of libraries of 4-anilinoquinazolines with promising antiproliferative properties against various tumor cell lines. nih.gov

Table 2: Key Reactions in the Synthesis of Medicinally Relevant Quinazolines

| Position | Reaction Type | Reagent Example | Resulting Structure | Therapeutic Target Example |

|---|---|---|---|---|

| C4 | Nucleophilic Substitution | Substituted Anilines | 4-Anilinoquinazoline | EGFR, VEGFR |

| C5 | Suzuki Coupling | Arylboronic Acids | 5-Aryl-quinazoline | Various Kinases |

The principles of medicinal chemistry often involve the optimization of a lead compound to improve its efficacy and safety profile. This compound can be used to synthesize analogues of existing quinazoline-based drugs. For example, the anti-cancer drug Lapatinib is synthesized from the related 4-chloro-6-iodoquinazoline (B131391) intermediate. nbinno.com By using the 5-iodo isomer, novel analogues of Lapatinib and other drugs can be created.

The introduction of a substituent at the C5 position can influence the molecule's conformation, solubility, and interaction with its biological target. This allows for fine-tuning of the drug's properties. The C5-iodo group provides a chemical handle to explore these modifications systematically, aiding in the development of second-generation drugs with improved therapeutic indices.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methods

The development of sustainable synthetic methods for quinazoline (B50416) derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. nih.gov This involves redesigning synthetic pathways to be more efficient, use safer materials, and generate less waste.

Green chemistry provides a framework of twelve principles to guide the development of more environmentally benign chemical processes. Applying these principles to the synthesis of 4-chloro-5-iodoquinazoline and its derivatives is a key area of future research. Traditional methods for creating the quinazoline core or for chlorination often involve hazardous reagents like phosphorus oxychloride or thionyl chloride and volatile organic solvents. google.comgoogle.com

Emerging sustainable alternatives for quinazoline synthesis in general, which could be adapted for this compound, include:

Safer Solvents: Utilizing deep eutectic solvents (DES) or biomass-derived solvents like eucalyptol can replace conventional volatile organic compounds (VOCs). tandfonline.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the N-arylation of 4-chloroquinazolines. researchgate.netnih.gov

Catalyst- and Solvent-Free Conditions: Some protocols for quinazoline synthesis have been developed that operate under microwave heating without any solvent or catalyst, representing a highly efficient and clean alternative. nih.gov

Atom Economy: Designing reactions, such as multi-component procedures, that maximize the incorporation of all starting materials into the final product minimizes waste. rsc.org

Table 1: Application of Green Chemistry Principles to Quinazoline Synthesis

| Principle | Application in Quinazoline Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | One-pot, multi-component reactions to build the quinazoline core. nih.govrsc.org | Reduces the need for purification of intermediates, saving solvent and energy. |

| Safer Solvents | Use of deep eutectic solvents (DES) or water as reaction media. nih.govtandfonline.com | Eliminates hazardous and volatile organic solvents. |

| Energy Efficiency | Microwave irradiation to accelerate reactions. researchgate.netnih.gov | Reduces reaction times from hours to minutes, lowering energy consumption. |

| Catalysis | Employing reusable or more benign catalysts instead of stoichiometric reagents. | Increases reaction efficiency and reduces waste. |

Catalysis is central to modern organic synthesis, and designing efficient and selective catalysts for the synthesis and functionalization of halogenated quinazolines is a major research thrust. The focus is on developing catalysts that are not only highly active but also sustainable.

Key trends in catalyst design include:

Earth-Abundant Metals: There is a shift away from precious metal catalysts like palladium towards more abundant and less toxic metals such as iron, copper, and manganese. mdpi.comnih.gov Iron and copper relay catalysis, for instance, has enabled the domino synthesis of 2-phenylquinazolin-4-amines. mdpi.com

Heterogeneous Catalysis: Developing solid-supported catalysts, such as single-cobalt-atoms or nano-sized ZnO particles, simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. researchgate.net A patent for a related compound describes a heterogeneous palladium catalyst that is easily recovered, saving raw materials and protecting the environment. google.com

Selective Catalysis: The presence of two different halogens in this compound offers an opportunity for selective, stepwise functionalization. The carbon-iodine bond is typically more reactive in metal-catalyzed cross-coupling reactions than the carbon-chlorine bond. mdpi.com Future catalyst design will focus on enhancing this selectivity, allowing for the controlled, sequential introduction of different substituents at the 5- and 4-positions using reactions like Sonogashira or Kumada cross-coupling. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Accurate structural confirmation is critical for any synthetic compound intended for further use. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used, the characterization of halogenated quinazolines can present unique challenges.

A detailed study on the closely related 4,7-dichloro-6-nitroquinazoline highlighted the compound's instability and tendency to hydrolyze back to its quinazolinone precursor. mdpi.com This underscores the need for careful and comprehensive characterization. Future research on this compound will rely on a suite of advanced techniques to ensure unambiguous identification and purity assessment.

Table 2: Spectroscopic Techniques for Characterizing this compound

| Technique | Information Provided | Potential Challenges |

|---|---|---|

| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and substitution pattern. | The compound may hydrolyze in certain NMR solvents (e.g., DMSO-d₆ with trace water), leading to spectra of the hydrolyzed product. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). | Electron Ionization (EI) may lead to extensive fragmentation, with the molecular ion peak being weak or absent. uni-muenchen.de |

| FT-IR Spectroscopy | Identifies key functional groups within the molecule. | Confirms the presence of the quinazoline core and C-Halogen bonds. |

| Elemental Analysis | Provides the percentage composition of C, H, N, confirming the molecular formula. | Can help differentiate between the target compound and any hydrolyzed byproducts. |

Exploring Novel Biological Targets and Mechanisms of Action

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232) for cancer treatment. nih.gov While these established targets remain important, a significant future direction is to explore novel biological targets for new quinazoline derivatives synthesized from intermediates like this compound.

Recent research has identified several promising new targets for quinazoline-based compounds:

Aurora Kinases: Selective inhibitors of Aurora A kinase, a key regulator of cell division often dysregulated in cancer, have been developed from the quinazoline scaffold. nih.gov

Histone Deacetylases (HDACs): Novel quinazolin-4(3H)-one analogues have been identified as potent and selective inhibitors of HDAC6, an emerging therapeutic target for cancer. researchgate.net

Lysine-Specific Demethylase 1 (LSD1): Through drug repurposing efforts, quinazoline derivatives have been discovered as a new class of potent LSD1 inhibitors, another important epigenetic target in oncology. researchgate.net

The this compound molecule is an ideal starting point for probing these targets. Its two distinct halogen positions allow for the creation of diverse chemical libraries through selective cross-coupling reactions, enabling a systematic investigation of structure-activity relationships (SAR) to optimize potency and selectivity for these novel targets. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Halogenated Quinazolines